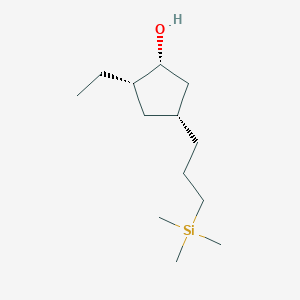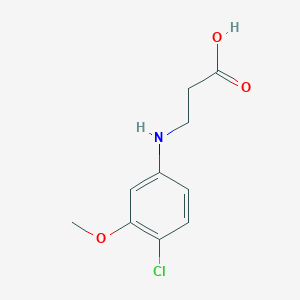
5-Iodo-2,4-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2,4-dimethylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7IN2. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely studied due to their biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethylpyrimidine typically involves the iodination of 2,4-dimethylpyrimidine. One common method is the reaction of 2,4-dimethylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 0-25°C to ensure selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions: 5-Iodo-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, palladium-catalyzed cross-coupling reactions with organometallic reagents can introduce different functional groups at the 5th position.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: These reactions often use palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be synthesized. For example, coupling with phenylboronic acid yields 5-phenyl-2,4-dimethylpyrimidine.
科学的研究の応用
5-Iodo-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential antiviral and anticancer properties. It serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral therapies.
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Iodo-2,4-dimethylpyrimidine is primarily related to its ability to participate in nucleophilic substitution reactions. The iodine atom at the 5th position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative being studied.
類似化合物との比較
5-Iodo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
5-Bromo-2,4-dimethylpyrimidine: Contains a bromine atom instead of iodine.
2,4-Dimethylpyrimidine: Lacks the halogen atom at the 5th position.
Uniqueness: 5-Iodo-2,4-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
特性
分子式 |
C6H7IN2 |
|---|---|
分子量 |
234.04 g/mol |
IUPAC名 |
5-iodo-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
InChIキー |
BQANPURTBPZZJX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)








![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)
![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)
